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molecular formula C12H11N3O4S B4037397 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

Cat. No. B4037397
M. Wt: 293.30 g/mol
InChI Key: NRJYXDGOFKYSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566781B2

Procedure details

P-toluenesulfonyl chloride (143.9 g) was added to a pyridine solution (800 mL) of 2-amino-5-nitropyridine (100 g), and stirred overnight at 110° C. The reaction solution was poured into water with ice, and stirred at 15° C. or lower for 30 minutes. The precipitate was taken out through filtration, and the resulting residue was washed with water, diethyl ether (1500 mL) and ethyl acetate (1000 mL), and dried under reduced pressure to obtain the entitled compound (176.8 g).
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.N1C=CC=CC=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][N:20]=1>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:18][C:19]2[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][N:20]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
143.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 15° C. or lower for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was taken out through filtration
WASH
Type
WASH
Details
the resulting residue was washed with water, diethyl ether (1500 mL) and ethyl acetate (1000 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 176.8 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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